(4-Methylsulfonylphenyl)methylhydrazine;dihydrochloride
Description
(4-Methylsulfonylphenyl)methylhydrazine dihydrochloride is a hydrazine derivative featuring a 4-methylsulfonylphenyl group attached to a methylhydrazine backbone, stabilized as a dihydrochloride salt.
Properties
IUPAC Name |
(4-methylsulfonylphenyl)methylhydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.2ClH/c1-13(11,12)8-4-2-7(3-5-8)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGZYERNGMKHTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CNN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylsulfonylphenyl)methylhydrazine;dihydrochloride typically involves the reaction of 4-methylsulfonylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired product. The reaction conditions generally include:
Temperature: Ambient to slightly elevated temperatures.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Hydrochloric acid is used as a catalyst to facilitate the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.
Quality Control: Analytical methods like HPLC and NMR are used to verify the purity and structure of the compound
Chemical Reactions Analysis
Types of Reactions
(4-Methylsulfonylphenyl)methylhydrazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can yield corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Solvents: Reactions are typically carried out in polar solvents like ethanol, methanol, or acetonitrile
Major Products
The major products formed from these reactions include various sulfone and amine derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Antinociceptive Properties
Research has indicated that derivatives of (4-Methylsulfonylphenyl)methylhydrazine exhibit significant analgesic effects. In vivo studies using hot plate tests have shown that these compounds can produce pain relief comparable to established analgesics like diclofenac and metamizole . The mechanism of action appears to involve the inhibition of the TRPV1 receptor, which is known to mediate pain sensation.
Anticancer Activity
The compound has been evaluated for its anticancer properties. Studies suggest that it can inhibit the growth of various cancer cell lines, including those associated with breast and colorectal cancers. It has been shown to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Effects
Some derivatives have demonstrated antimicrobial activity against pathogens such as Neisseria gonorrhoeae, with minimum inhibitory concentrations (MIC) as low as 0.9 μg/mL . This suggests potential applications in treating bacterial infections.
Formulations and Therapeutic Uses
The compound has been incorporated into various formulations aimed at treating diseases mediated by protein kinase activity, such as certain cancers and inflammatory conditions . The versatility of this compound allows it to be used in combination therapies, enhancing the efficacy of existing treatments.
Case Studies
Mechanism of Action
The mechanism of action of (4-Methylsulfonylphenyl)methylhydrazine;dihydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Hydrazine Derivatives
| Compound Name | Substituents | Salt Form | Key Structural Features |
|---|---|---|---|
| (4-Methylsulfonylphenyl)methylhydrazine | 4-MeSO₂Ph-CH₂-NH-NH₂ | Dihydrochloride | Electron-withdrawing MeSO₂ group; dual HCl |
| 4-Methoxyphenylhydrazine hydrochloride | 4-MeO-Ph-NH-NH₂ | Monohydrochloride | Electron-donating MeO group; single HCl |
| 1,2-Dimethylhydrazine dihydrochloride | CH₃-NH-NH-CH₃ | Dihydrochloride | Symmetrical alkyl substituents |
| 4-Sulfonamidophenylhydrazine hydrochloride | 4-H₂NSO₂-Ph-NH-NH₂ | Hydrochloride | Sulfonamide group; single HCl |
| Methylhydrazine sulfate | CH₃-NH-NH₂ | Sulfate | Simple alkyl chain; sulfate counterion |
Key Observations :
- The 4-methylsulfonylphenyl group in the target compound provides strong electron-withdrawing effects, enhancing reactivity compared to electron-donating groups (e.g., methoxy in 4-methoxyphenylhydrazine) .
- Dihydrochloride salts (e.g., target compound, 1,2-dimethylhydrazine dihydrochloride) generally exhibit higher aqueous solubility than monohydrochloride or sulfate forms .
Physicochemical Properties
- Stability : Dihydrochlorides of bulky hydrazines (e.g., dibenzylhydrazine dihydrochloride) are less stable due to steric strain between pentavalent nitrogen atoms . The target compound’s 4-methylsulfonylphenyl group may improve stability via resonance effects.
- Melting Points : While specific data for the target compound are unavailable, related dihydrochlorides (e.g., 1,2-dimethylhydrazine dihydrochloride) melt at ~215°C .
Pharmacological Activity
- Target Compound: The 4-methylsulfonylphenyl group is associated with strong inhibitory activity in analogous imidazole derivatives (e.g., IC₅₀ values <10 nM for PGE₂ inhibition) .
- Methylhydrazine Derivatives: Exhibit carcinogenicity in rodents (e.g., induction of lung adenomas and histiocytomas) . The dihydrochloride form may mitigate toxicity by altering bioavailability.
Toxicity Profile
- Methylhydrazine Sulfate: Converts to carcinogenic methylhydrazine in acidic conditions (e.g., stomach pH) .
- 1,2-Dimethylhydrazine Dihydrochloride: A known colon carcinogen in rodents, with toxicity linked to metabolic activation .
- Target Compound: No direct toxicity data are available, but structural similarities to methylhydrazine derivatives warrant caution in handling.
Biological Activity
(4-Methylsulfonylphenyl)methylhydrazine;dihydrochloride is a hydrazine derivative that has garnered attention for its diverse biological activities. This compound is part of a broader class of hydrazines known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of (4-Methylsulfonylphenyl)methylhydrazine can be represented as follows:
- Molecular Formula : C₇H₁₀Cl₂N₂O₂S
- Molecular Weight : 227.14 g/mol
This compound features a methylsulfonyl group attached to a phenyl ring, which significantly influences its biological properties.
Antimicrobial Activity
Research indicates that compounds within the hydrazine class exhibit notable antimicrobial properties. For instance, derivatives related to (4-Methylsulfonylphenyl)methylhydrazine have shown effectiveness against various bacterial strains, including N. gonorrhoeae, with minimum inhibitory concentrations (MIC) reported as low as 0.9 μg/mL .
Anticancer Potential
Hydrazine derivatives have been explored for their anticancer properties. Studies suggest that (4-Methylsulfonylphenyl)methylhydrazine may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro experiments demonstrated that certain hydrazines could induce cytotoxic effects comparable to established chemotherapeutic agents like Doxorubicin while exhibiting lower cytotoxicity towards normal human fibroblasts .
Anti-inflammatory Effects
The methylsulfonyl group in this compound has been linked to enhanced anti-inflammatory activity. In vivo studies have shown that related compounds exhibit significant analgesic effects in models such as the hot plate test, suggesting a mechanism involving the inhibition of pain pathways through TRPV1 receptor blockade .
Research Findings and Case Studies
The biological activity of (4-Methylsulfonylphenyl)methylhydrazine can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that hydrazine derivatives can inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The interaction with receptors such as TRPV1 suggests a pathway for analgesic effects.
- Cell Cycle Interference : Compounds may disrupt normal cell cycle progression in cancer cells, leading to increased apoptosis.
Q & A
Q. What are the optimal synthetic routes for (4-methylsulfonylphenyl)methylhydrazine dihydrochloride, and how can purity be ensured?
The synthesis typically involves sulfonation of a phenyl precursor, followed by hydrazine conjugation and HCl treatment to form the dihydrochloride salt. For example, sulfonyl chloride intermediates (e.g., (4-methylphenyl)methanesulfonyl chloride) can react with hydrazine derivatives under controlled pH and temperature . Purification via recrystallization or chromatography (e.g., reverse-phase HPLC) is critical to achieve >98% purity, as validated by NMR and mass spectrometry .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Structural Confirmation : X-ray crystallography (for single crystals) and DFT calculations validate bond geometries and charge distribution .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and ion-pair chromatography for chloride quantification .
- Functional Group Analysis : FT-IR for sulfonyl (S=O, ~1350 cm⁻¹) and hydrazine (N-H, ~3300 cm⁻¹) stretches .
Q. How should researchers handle stability challenges during storage?
The compound is hygroscopic and sensitive to light. Store in amber vials under inert gas (N₂/Ar) at -20°C. Stability studies indicate degradation <5% over 6 months under these conditions. Buffer compatibility tests (pH 4–8) show optimal stability at pH 6.5–7.5 .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the methylsulfonyl group in nucleophilic substitutions?
The electron-withdrawing sulfonyl group activates the phenyl ring for electrophilic attacks. For example, in SNAr reactions, the para-methylsulfonyl moiety directs nucleophiles to the ortho position, forming intermediates that can be trapped with amines or thiols. Kinetic studies (e.g., via ¹H NMR monitoring) reveal rate constants (k) ~10⁻³ M⁻¹s⁻¹ in DMSO at 25°C .
Q. How can researchers reconcile contradictory data on pH-dependent stability?
Discrepancies in stability profiles (e.g., hydrolysis rates at pH <5) may arise from batch-specific impurities or solvent effects. Mitigation strategies:
Q. What strategies optimize this compound’s application in kinase inhibitor design?
The hydrazine moiety serves as a versatile pharmacophore for targeting ATP-binding pockets. Structure-activity relationship (SAR) studies recommend:
Q. How does temperature influence its catalytic activity in heterocycle synthesis?
At elevated temperatures (80–100°C), the compound facilitates [3+2] cycloadditions with nitriles to form 1,2,4-triazoles. Kinetic profiling shows a 2.5-fold yield increase at 90°C vs. 25°C, but prolonged heating (>12 hr) risks decomposition. Microwave-assisted synthesis reduces reaction times to <2 hr with comparable yields .
Methodological Notes
- Data Reproducibility : Always cross-reference synthetic protocols with independent batches and validate via orthogonal techniques (e.g., TLC, elemental analysis) .
- Risk Mitigation : Use fume hoods and PPE when handling due to potential respiratory irritancy (similar to dichlorophenylhydrazine analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
